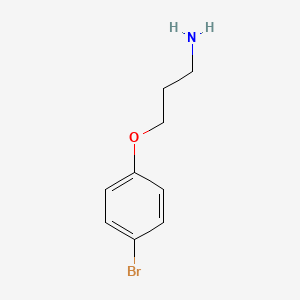

1-(3-Aminopropoxy)-4-bromobenzene

Vue d'ensemble

Description

“1-(3-Aminopropoxy)-4-bromobenzene” is a compound that contains an amino group (-NH2) and a bromo group (-Br) attached to a benzene ring via a propoxy chain (-O-CH2-CH2-CH2-). The amino group is located on the third carbon of the propoxy chain .

Synthesis Analysis

The synthesis of similar compounds often involves the alkylation of phenolic compounds with protected amines . For instance, phenolic compounds were alkylated with N-1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl (Dde)-protected 3-bromopropan-1-amine to give the corresponding N-Dde protected 3-aminopropoxy-substituted compounds . Protodeboronation of alkyl boronic esters using a radical approach has also been reported .Molecular Structure Analysis

The molecular structure of “1-(3-Aminopropoxy)-4-bromobenzene” would consist of a benzene ring with a bromo group at the 4th position and a propoxy chain at the 1st position, with an amino group attached to the third carbon of the propoxy chain .Chemical Reactions Analysis

The chemical reactions involving similar compounds often include electrophilic and/or nucleophilic aromatic substitution reactions . The phenolic compounds obtained from these reactions can then be alkylated with protected amines .Applications De Recherche Scientifique

Development of Aptamers for Photonic Biosensor Applications

1-(3-Aminopropoxy)-4-bromobenzene: is utilized in the synthesis of novel dioxins that are suitable for the development of aptamers . These aptamers are molecular recognition elements in photonic biosensors, which are analytical devices used for the rapid and specific screening of environmental pollutants. The compound serves as an intermediate in the production of amino-substituted dioxins, which are then attached to carboxy-substituted magnetic beads. These beads can be used to coat biosensors, enhancing their sensitivity and specificity in detecting hazardous environmental pollutants like dioxins .

Synthesis of Macrocyclic Compounds

The compound is involved in the synthesis of macrocyclic compounds that include tris(3-aminopropyl)amine units and fluorophore moieties . These macrocycles are significant in analytical chemistry for their potential use in the detection of metal salts through spectroscopic methods. The presence of the aminopropoxy group in the structure allows for the incorporation of additional functional groups that can interact with various metal ions, leading to applications in metal ion sensing .

Material Science Applications

In material science, 1-(3-Aminopropoxy)-4-bromobenzene is used to create materials that can bind to single-stranded DNA (ssDNA) aptamers . These materials have potential applications in the construction of photonic devices that can detect and monitor environmental pollutants. The compound’s role in the synthesis of such materials highlights its importance in the development of new technologies for environmental protection .

Analytical Chemistry

This compound plays a role in the synthesis of phenolic compounds that are later used to create N-Dde protected 3-aminopropoxy-substituted tetrachlorodibenzo dioxins . These synthesized compounds can be used in analytical chemistry for the immobilization of various agents on magnetic beads, which can then be employed in biosensors for the detection of environmental pollutants .

Pharmacological Research

In pharmacology, the compound’s derivatives are explored for their potential in creating selective ssDNA aptamers. These aptamers can be used as molecular recognition elements in biosensors, which have applications in the monitoring of health-related environmental pollutants . The compound’s ability to bind to ssDNA makes it a valuable tool in the development of biosensors for medical diagnostics .

Organic Synthesis

1-(3-Aminopropoxy)-4-bromobenzene: is also significant in organic synthesis, where it is used as a building block for the creation of various organic compounds . Its reactivity due to the presence of the aminopropoxy group allows for diverse chemical transformations, making it a versatile reagent in the synthesis of complex molecules with potential biological activities .

Orientations Futures

The future directions for “1-(3-Aminopropoxy)-4-bromobenzene” could involve its use in the development of selective single-standard DNA (ssDNA) aptamers, which are molecular recognition elements in photonic biosensors . These aptamers could potentially be used for monitoring dangerous environmental pollutants .

Propriétés

IUPAC Name |

3-(4-bromophenoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSHILPPZSQVWTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20640907 | |

| Record name | 3-(4-Bromophenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

933717-18-1 | |

| Record name | 3-(4-Bromophenoxy)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20640907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

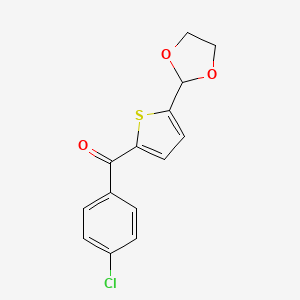

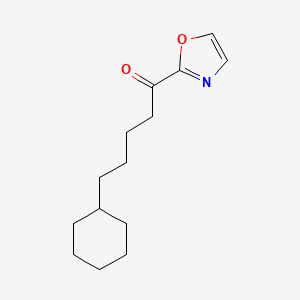

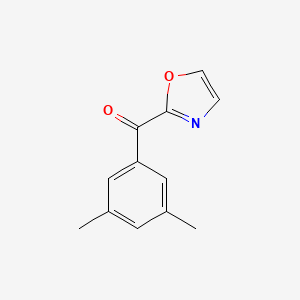

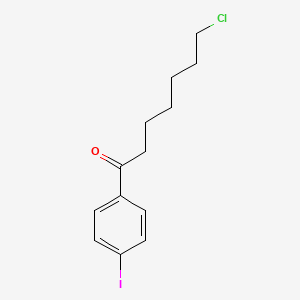

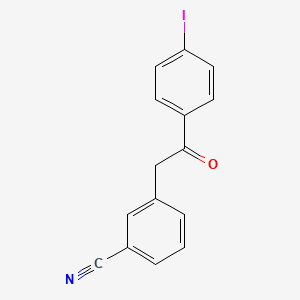

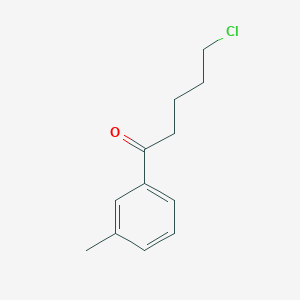

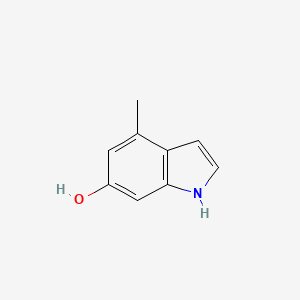

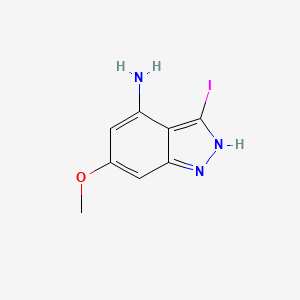

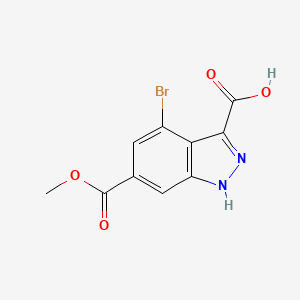

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.